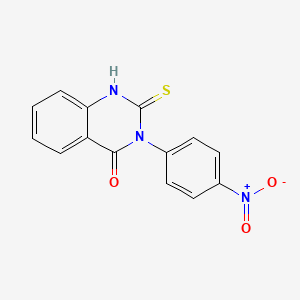

3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

IUPAC Name |

3-(4-nitrophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3S/c18-13-11-3-1-2-4-12(11)15-14(21)16(13)9-5-7-10(8-6-9)17(19)20/h1-8H,(H,15,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINOGTDZSDDTSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368204 | |

| Record name | 3-(4-Nitrophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72176-80-8 | |

| Record name | 3-(4-Nitrophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Anthranilamide with 4-Nitrobenzaldehyde

A widely used approach for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives, including the 3-(4-nitrophenyl) substituted compound, is the condensation of anthranilamide with 4-nitrobenzaldehyde. This reaction proceeds via cyclocondensation, often catalyzed by various catalysts under mild conditions.

- Catalysts: Reverse zinc oxide (ZnO) nanomicelles have been reported as efficient, reusable catalysts facilitating the reaction in aqueous media with high yields (up to 99%) and mild temperatures (~70°C).

- Solvent: Water is preferred for green chemistry protocols, but organic solvents like ethanol or tetrahydrofuran (THF) are also used depending on the catalyst system.

- Reaction Time: Typically ranges from 1 to 3 hours, depending on catalyst loading and temperature.

Reaction of 4-Nitroaniline with Isothiocyanates Followed by Cyclization

Another method involves the initial formation of thiourea derivatives by reacting 4-nitroaniline with isothiocyanates, followed by intramolecular cyclization to form the thioxoquinazolinone ring.

- Base: Triethylamine is commonly used to facilitate the reaction.

- Solvent: Tetrahydrofuran (THF) or similar aprotic solvents.

- Temperature: Controlled between 10°C and 40°C to optimize yield and purity.

- Purification: Recrystallization or chromatographic techniques are employed to isolate the pure compound.

Detailed Reaction Conditions and Optimization

Catalyst Effect and Reaction Yield (Model Reaction: Anthranilamide + 4-Nitrobenzaldehyde)

| Entry | Catalyst Amount (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 3 | 25 (room temp) | 1 | 71 |

| 2 | 5 | 70 | 1 | 85 |

| 3 | 7 | 70 | 0.75 | 92 |

| 4 | 10 | 70 | 0.5 | 99 |

| 5 | 15 | 70 | 0.5 | 99 |

Data adapted from reverse ZnO nanomicelle catalysis study.

- Increasing catalyst loading improves yield and reduces reaction time.

- Optimal catalyst loading is around 10 mol% for maximum efficiency.

- Water as solvent and moderate heating (70°C) provide green and efficient conditions.

Solvent and Temperature Effects

- Water as a solvent offers environmental benefits and good yields.

- Organic solvents like THF are preferred in the isothiocyanate route for better solubility of reactants.

- Mild temperatures (10–70°C) are sufficient; higher temperatures are generally unnecessary and may lead to side reactions.

Mechanistic Insights

The synthesis generally follows a nucleophilic addition and cyclization mechanism:

- Formation of Schiff Base: The amino group of anthranilamide attacks the aldehyde carbonyl carbon, forming an imine intermediate (Schiff base) with the elimination of water.

- Cyclization: Intramolecular nucleophilic attack by the amide nitrogen on the imine carbon leads to ring closure forming the dihydroquinazolinone core.

- Thioxo Group Introduction: In the thioxo derivative, sulfur incorporation occurs via reaction with isothiocyanates or thiourea intermediates, replacing the carbonyl oxygen with sulfur.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Anthranilamide + 4-Nitrobenzaldehyde (ZnO nanomicelles) | Anthranilamide, 4-nitrobenzaldehyde | Reverse ZnO nanomicelles, 70°C | Water | Up to 99 | Green, reusable catalyst, aqueous media |

| 4-Nitroaniline + Isothiocyanate + Cyclization | 4-Nitroaniline, isothiocyanate | Triethylamine, 10–40°C | THF | 70–90 | Requires organic solvent, mild temp |

| Multicomponent One-Pot Synthesis | Isatoic anhydride, NH4OAc, aldehyde | Acid/base catalysts, various temps | Organic solvents | Variable | More complex, but versatile |

Research Findings and Practical Considerations

- The aqueous ZnO nanomicelle catalyzed method is notable for its environmental friendliness, high yield, and catalyst recyclability, making it suitable for sustainable synthesis.

- The isothiocyanate route is more traditional and allows direct introduction of the thioxo group but requires organic solvents and base catalysts.

- Reaction monitoring by thin-layer chromatography (TLC) is standard to determine completion.

- Purification is typically achieved by recrystallization from ethanol or chromatographic methods to ensure high purity.

- Scale-up considerations involve optimizing catalyst loading, solvent choice, and temperature to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The thioxo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or alcohols can react with the thioxo group under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antioxidant properties.

Medicine: Potential therapeutic agent due to its biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thioxo group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Antiradical Activity

The antiradical efficiency of 3-(4-nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (compound 3g ) was compared to analogs with different substituents:

- 3-(3-(Trifluoromethyl)phenyl) (compound 3b ): Exhibited 8.0-fold lower antiradical activity than 3g , highlighting the superior scavenging efficiency of the nitro group at the para position .

- 6-Chloro- and 6-Bromo-substituted cores: Combining 3-(4-nitrophenyl) with a 6-chloro core (compound 3a) improved activity 4.8-fold compared to a 6-bromo core (compound 3b), emphasizing the interplay between substituents on the quinazolinone ring and the phenyl group .

Table 1: Antiradical Efficiency of Selected Derivatives

| Compound | Substituent (Phenyl Group) | Core Substituent | Relative Efficiency |

|---|---|---|---|

| 3g | 4-Nitrophenyl | 6-Bromo | 1.0 (Reference) |

| 3a | 3-(Trifluoromethyl)phenyl | 6-Chloro | 8.0-fold higher |

| 3b | 3-(Trifluoromethyl)phenyl | 6-Bromo | 8.0-fold lower |

Antimicrobial Activity

- 3-(4-Nitrophenyl) derivative : Demonstrated moderate activity against Gram-positive bacteria (e.g., S. aureus) but lower efficacy compared to S-arylated derivatives (e.g., 5b ) .

- Thiadiazol-substituted analogs : Compounds like 2-(substituted phenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl) derivatives showed broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against E. coli and C. albicans .

Insecticidal Activity

Electronic and Steric Effects

- Nitro vs. Methoxy Groups : The nitro group’s strong electron-withdrawing nature increases electrophilicity at the C2 position, facilitating nucleophilic attacks in biological systems. In contrast, methoxy groups (electron-donating) reduce reactivity but improve solubility .

- Fluorine Substituents : Fluorine at the meta position (e.g., 1-(3-fluorophenyl)) enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

Biological Activity

3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the quinazolinone derivatives, which are recognized for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a nitrophenyl group attached to a quinazolinone core modified with a thioxo group. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 3-(4-nitrophenyl)-2-sulfanylidene-1H-quinazolin-4-one |

| Molecular Formula | C14H9N3O3S |

| Molecular Weight | 293.30 g/mol |

| CAS Number | 72176-80-8 |

Synthesis

The synthesis of this compound typically involves the condensation of 4-nitroaniline with isothiocyanates, followed by cyclization under basic conditions (e.g., using triethylamine in THF) at temperatures ranging from 10°C to 40°C .

Antioxidant Properties

Research indicates that compounds with a thioxo group exhibit significant antioxidant activity. In comparative studies, 3-(4-nitrophenyl) derivatives showed enhanced antiradical potency compared to other substituents on the phenyl ring. For instance, the introduction of different substituents at position 3 of the phenyl group resulted in variations in antioxidant efficiency, with some derivatives demonstrating up to an 8-fold increase in activity .

Cytotoxicity and Anticancer Activity

Studies have revealed that this compound exhibits broad-spectrum cytotoxicity against various human cancer cell lines. For example, it has been tested against HT29 (colon), MCF-7 (breast), and A2780 (ovarian) cancer cells, showing sub-micromolar potency in inhibiting cell growth .

The mechanism of action appears to involve inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest. This is similar to the action of known anticancer agents like paclitaxel .

Enzyme Inhibition

In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in cancer progression. For instance, it has been shown to inhibit tubulin polymerization effectively, which is crucial for cellular mitosis and proliferation .

Case Study 1: Antioxidant Activity

In a comparative study involving various derivatives of quinazolinones, it was found that the antioxidant efficiency of 3-(4-nitrophenyl) derivatives was significantly higher than that of other analogs lacking the nitro group. The study measured the radical scavenging activity using DPPH assays and found that derivatives with the nitrophenyl substituent had a 2.1-fold increase in activity compared to those without it .

Case Study 2: Anticancer Efficacy

A study investigating the anticancer properties of several quinazolinone derivatives included this compound among its subjects. The results indicated that this compound not only inhibited cell growth effectively but also induced apoptosis in cancer cell lines through the activation of pro-apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-(4-nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : Two primary approaches are documented:

- One-pot synthesis : React anthranilic acid esters, primary amines (e.g., 4-nitroaniline), and bis(benzotriazolyl) methanethione in the presence of DBU as a base. This method offers simplicity and avoids intermediate isolation, achieving yields up to 85% under optimized conditions .

- Stepwise synthesis : Form sodium dithiocarbamate from 4-nitroaniline and carbon disulfide, followed by cyclization with methyl anthranilate. This method requires refluxing in ethanol and yields ~80-85% .

- Key variables : Solvent choice (e.g., DMSO vs. ethanol), catalyst (e.g., DBU), and temperature control.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm the cyclic thiourea structure and substituent positions. Peaks at δ 7.95 ppm (aromatic protons) and 1660 cm⁻¹ (C=O stretch in IR) are diagnostic .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen bonding patterns and planarity of the quinazolinone ring can be analyzed .

Q. How can reaction conditions be optimized to enhance yield and purity?

- Catalyst selection : Heterogeneous catalysts like hydroxyapatite nanoparticles (HAP NPs) improve yield (85-90%) in aqueous media while enabling recyclability .

- Green chemistry : Polyaniline-supported ZnO nanocomposites reduce reaction time (2 hours) and enhance regioselectivity in ethanol/water mixtures .

Q. What in vitro biological assays are suitable for preliminary antifungal or antimicrobial evaluation?

- Antifungal screening : Disk diffusion assays against Aspergillus fumigatus using Sabouraud dextrose agar. Minimum inhibitory concentrations (MICs) can be determined via broth microdilution .

- Antimicrobial testing : Agar dilution methods for bacterial strains (e.g., S. aureus), with MICs calculated at 24–48 hours .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity and regioselectivity during synthesis?

- Electron-withdrawing groups (e.g., nitro, chloro) at the 4-position enhance antifungal potency by increasing electrophilicity. For example, 4-nitrophenyl derivatives show 2–3× lower MICs than methoxy-substituted analogs .

- Steric effects : Bulky substituents (e.g., trifluoromethoxy) may reduce yield due to hindered cyclization, requiring longer reaction times .

Q. What advanced structural analysis tools resolve crystallographic ambiguities or polymorphism?

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, S···π) in crystal packing. For example, 76% of interactions in related quinazolinones involve H···O contacts .

- Energy framework modeling : Visualizes lattice energy contributions (electrostatic, dispersion) to predict stability .

Q. How can mechanistic studies elucidate the compound’s apoptotic or cytotoxic pathways?

- Caspase activation assays : Treat MCF-7 cells with IC₅₀ doses (e.g., 25 µM) and measure caspase-8/-9 activity via fluorometric substrates. Nitro-substituted derivatives activate extrinsic pathways (caspase-8) .

- NF-κB inhibition : Western blotting or luciferase reporter assays confirm reduced nuclear translocation of p65 in treated cells .

Q. How can contradictory data on synthesis yields or biological potency be reconciled?

- Case study : One-pot methods (85% yield ) vs. stepwise approaches (82% ). Differences arise from solvent purity (anhydrous DMSO vs. ethanol) and base strength (DBU vs. NaOH).

- Statistical optimization : Use response surface methodology (RSM) to model variables (temperature, catalyst loading) and identify robust conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.